HG-7-85-01

Chronic Myeloid Leukemia T315I Gatekeeper Mutation Tyrosine Kinase Inhibitor Resistance

Standard-of-care BCR-ABL inhibitors (imatinib, dasatinib, nilotinib) fail against the T315I gatekeeper mutant (IC50 >2-74 μM). HG-7-85-01 is a type II ATP-competitive inhibitor specifically engineered to accommodate bulky gatekeeper residues without compromising selectivity. • T315I-BCR-ABL IC50 = 3 nM; wild-type BCR-ABL IC50 = 0.06-0.14 μM • Also potently inhibits T670I-c-Kit & T674I/M-PDGFRα gatekeeper mutants • In vivo anti-leukemic activity comparable to PKC412 in FLT3-ITD xenograft models

Molecular Formula C31H31F3N6O2S
Molecular Weight 608.7 g/mol
Cat. No. B607946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHG-7-85-01
SynonymsHG-7-85-01
Molecular FormulaC31H31F3N6O2S
Molecular Weight608.7 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)C6CC6)C(F)(F)F
InChIInChI=1S/C31H31F3N6O2S/c1-2-39-12-14-40(15-13-39)18-22-8-9-23(17-24(22)31(32,33)34)35-28(42)21-5-3-4-20(16-21)25-10-11-26-29(36-25)43-30(37-26)38-27(41)19-6-7-19/h3-5,8-11,16-17,19H,2,6-7,12-15,18H2,1H3,(H,35,42)(H,37,38,41)
InChIKeyVTWWRKFUHCSCEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HG-7-85-01: Type II Gatekeeper Mutant Kinase Inhibitor


HG-7-85-01 is a thiazolo[5,4-b]pyridine-containing type II ATP-competitive tyrosine kinase inhibitor [1]. It potently inhibits wild-type and gatekeeper mutant forms of BCR-ABL, PDGFRα, c-Kit, and Src kinases, including the clinically relevant T315I mutant of BCR-ABL (IC50 = 3 nM), T670I-c-Kit, and T674I/M-PDGFRα [2]. HG-7-85-01 exhibits weak or no inhibition of other kinases (IC50 > 2 μM) and demonstrates in vivo anti-leukemic activity comparable to PKC412 in FLT3-ITD-driven leukemia models [3].

Inhibitor type Type II ATP-competitive kinase inhibitor
Binding mode DFG-out conformation; accommodates bulky gatekeeper residues
Target mutant coverage T315I-BCR-ABL, T670I-c-Kit, T674I/M-PDGFRα
Use context Gatekeeper mutant kinase signaling and resistance studies

HG-7-85-01: Targeting T315I Where Standard Inhibitors Fail


Standard-of-care BCR-ABL inhibitors imatinib, dasatinib, and nilotinib are ineffective against the T315I gatekeeper mutant, with IC50 values exceeding 2–74 μM [1][2]. HG-7-85-01 was specifically designed to accommodate bulky gatekeeper residues (threonine, isoleucine, methionine) without compromising selectivity, achieving an IC50 of 3 nM against T315I-BCR-ABL while retaining potent activity against wild-type kinases (IC50 = 0.06–0.14 μM) [3]. This structural adaptation cannot be achieved through simple in-class substitution, making HG-7-85-01 a non-interchangeable tool for studying or targeting gatekeeper-mutant-driven malignancies.

HG-7-85-01
Standard BCR-ABL inhibitors (imatinib, dasatinib, nilotinib)
Reportedly lack activity against T315I gatekeeper mutant; gatekeeper residue accommodation may not transfer
HG-7-85-01
Pan-kinase inhibitor ponatinib
Off-target kinase inhibition profile may differ; broader selectivity window reported for HG-7-85-01

HG-7-85-01: Comparative Potency Against T315I and FLT3 Inhibitors


T315I-BCR-ABL Inhibition: Superiority Over Standard Inhibitors

HG-7-85-01 inhibits T315I mutant BCR-ABL kinase with an IC50 of 3 nM [1]. In contrast, imatinib exhibits an IC50 of >10–74 μM against T315I [2], dasatinib is ineffective against T315I with IC50 >1 μM [3], and nilotinib shows an IC50 of 9.2 μM against T315I [4]. This represents a >1000-fold potency advantage for HG-7-85-01.

T315I Inhibition
Head-to-head
HG-7-85-01 IC₅₀ 3 nM
Imatinib >10 μM
Dasatinib >1 μM
Nilotinib 9.2 μM
Reported T315I inhibition context
Cross-study recombinant kinase assay
Chronic Myeloid Leukemia T315I Gatekeeper Mutation Tyrosine Kinase Inhibitor Resistance

In Vivo Anti-Leukemic Activity vs. PKC412 in FLT3-ITD Models

In a bioluminescence assay using NCr nude mice harboring Ba/F3-FLT3-ITD-luc+ cells, HG-7-85-01 (50 mg/kg, BID) demonstrated anti-leukemic activity comparable to PKC412 (100 mg/kg). Both treatments significantly reduced tumor burden versus vehicle (p<0.0278 for HG-7-85-01; p<0.0294 for PKC412) [1]. Notably, HG-7-85-01 also overcomes PKC412 resistance and synergizes with PKC412 against resistant FLT3-positive cells [2].

In Vivo FLT3-ITD
Head-to-head
HG-7-85-01 50 mg/kg BID
PKC412 100 mg/kg
Tumor burden reduction vs vehicle (p<0.05)
Model-response endpoint context
Ba/F3-FLT3-ITD-luc+ xenograft; bioluminescence
Acute Myeloid Leukemia FLT3-ITD In Vivo Efficacy Xenograft Model

Dual Wild-Type and Mutant Inhibition: Selectivity Advantage Over Ponatinib

HG-7-85-01 inhibits non-mutant BCR-ABL with an IC50 of 0.06–0.14 μM, comparable to its potency against the T315I mutant (3 nM) [1]. Ponatinib, while potent against T315I (IC50 = 2.0 nM), is a pan-kinase inhibitor with off-target activity against VEGFR, PDGFR, FGFR, and Src family kinases (IC50 values 0.1–20 nM), which contributes to clinical toxicity [2]. In contrast, HG-7-85-01 shows weak or no inhibition of other kinases (IC50 >2 μM) .

Kinase Selectivity
Class-level
HG-7-85-01: >100-fold window vs most off-targets
Ponatinib: multiple off-targets ≤20 nM
Reported selectivity profile
Kinase panel screening (400 kinases)
BCR-ABL Wild-Type Kinase Inhibition Gatekeeper Mutant Selectivity Kinase Profiling

Synergy with Allosteric Inhibitor GNF-5 Against T315I-Positive Cells

The combination of HG-7-85-01 (ATP-competitive type II inhibitor) with GNF-5 (myristate-binding site allosteric inhibitor) effectively killed more T315I-positive BCR-ABL cells in vitro compared to either agent alone [1]. This synergistic effect was not observed when GNF-5 was combined with nilotinib, highlighting HG-7-85-01's unique compatibility with allosteric inhibition [2].

Allosteric Synergy
Head-to-head
HG-7-85-01 + GNF-5: synergistic cell kill
Nilotinib + GNF-5: additive only
Combination study context
T315I-BCR-ABL Ba/F3 cell viability assay
Combination Therapy Allosteric Inhibition T315I-BCR-ABL Drug Synergy

HG-7-85-01: Applications in Gatekeeper Mutant and FLT3-Driven Leukemia


T315I-BCR-ABL-Driven CML Models

HG-7-85-01 is uniquely suited for experiments requiring potent inhibition of the T315I gatekeeper mutant, which is resistant to imatinib, dasatinib, and nilotinib. Its IC50 of 3 nM against T315I-BCR-ABL [1] enables dose-response studies in Ba/F3 or K562 cells expressing this mutant. In vivo, HG-7-85-01 can be used in xenograft models of T315I-driven CML to assess tumor growth inhibition and pharmacodynamic biomarkers, leveraging its established in vivo efficacy profile.

Gatekeeper Mutant Kinases: T670I-c-Kit and T674I/M-PDGFRα

Beyond BCR-ABL, HG-7-85-01 potently inhibits gatekeeper mutants of c-Kit (T670I) and PDGFRα (T674I/M), which are clinically relevant in gastrointestinal stromal tumors (GIST) and hypereosinophilic syndrome (HES), respectively [2]. Researchers studying these malignancies can use HG-7-85-01 as a single tool compound to interrogate signaling pathways and resistance mechanisms across multiple kinase targets, reducing the need for multiple inhibitors.

FLT3-ITD AML Preclinical Studies and PKC412-Resistant Models

HG-7-85-01 demonstrates in vivo anti-leukemic activity comparable to PKC412 in FLT3-ITD xenograft models [3]. Critically, it overcomes PKC412 resistance and synergizes with PKC412 and standard chemotherapeutics against resistant FLT3-positive cells [4]. This makes HG-7-85-01 an essential component of preclinical AML studies, particularly those exploring combination strategies to prevent or treat acquired resistance.

Combining Allosteric Inhibitors to Overcome T315I Resistance

The synergistic interaction between HG-7-85-01 and allosteric BCR-ABL inhibitors (e.g., GNF-5) provides a powerful experimental paradigm for investigating dual-site inhibition strategies [5]. Researchers can use this combination to achieve deeper and more durable suppression of T315I-BCR-ABL signaling in vitro and in vivo, potentially informing clinical combination trial designs.

Application
Selection Property
Validation Focus
T315I-BCR-ABL signaling studies
Gatekeeper mutant inhibitor profile
T315I inhibition endpoint review
Gatekeeper mutant kinase profiling (c-Kit, PDGFRα)
Broad mutant kinase coverage
T670I, T674I/M inhibition assays
FLT3-ITD model-response studies
In vivo model-response context
Dose-response and resistance models
Allosteric combination studies
ATP-competitive + myristate-site synergy
Dual-site inhibition assay endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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